1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C10H13N It is characterized by a cyclohexane ring substituted with a propynyl group and a nitrile group
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile typically involves the alkylation of cyclohexane derivatives with propargyl bromide. One common method includes the use of phase-transfer catalysis, where methyl indole-5-carboxylate is N-alkylated with propargyl bromide in toluene and 50% sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The propynyl group can participate in substitution reactions, such as Sonogashira cross-coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in cross-coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including biomedical and electronic materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the propynyl group can undergo radical addition and cross-coupling reactions. These interactions enable the compound to form new bonds and modify molecular structures, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile can be compared with similar compounds such as:
1-(Prop-1-en-2-yl)cyclohex-1-ene: This compound has a similar cyclohexane ring but with a different substituent, leading to different reactivity and applications.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound shares the propynyl group but has an indole ring, making it useful in different synthetic applications.
The uniqueness of this compound lies in its combination of the cyclohexane ring with the propynyl and nitrile groups, providing distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-prop-2-ynylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-6-10(9-11)7-4-3-5-8-10/h1H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDOBXSRRQTDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.